molecular formula C17H20N2O6S B2995630 5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester CAS No. 301688-23-3

5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester

Cat. No. B2995630
CAS RN: 301688-23-3
M. Wt: 380.42
InChI Key: LGSVJSPEAHMKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as CHEBI:112441 , is a chemical compound with the formula C17H20N2O6S . It has a net charge of 0 . It’s available from suppliers like Benchchem.


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a hydrazine group, and two ester groups . The exact structure can be found in databases like ChEBI and Wikidata .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 380.104207±0 dalton . It’s a yellow powder that’s soluble in water, methanol, ethanol, and insoluble in chloroform .

Scientific Research Applications

Synthesis of Methyl Esters and Derivatives : The synthesis of methyl esters, such as those from 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, is crucial in creating a diverse range of heterocyclic compounds. These esters serve as key intermediates for further chemical transformations, enabling the development of complex molecules with potential applications in medicinal chemistry and material science (Gein et al., 2009).

Protecting Groups in Peptide Synthesis : The development of novel protecting groups, such as 4{N-[1-(4, 4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (ODmab), is pivotal for the synthesis of atypical peptides. These protecting groups facilitate the orthogonal assembly of peptides, which is essential for producing bioactive peptides and proteins with therapeutic applications (Chan et al., 1995).

Antimicrobial and Anticancer Peptides : The synthesis and evaluation of linear and macrocyclic peptides for their antimicrobial, anti-inflammatory, and anticancer properties highlight the potential of these compounds in pharmaceutical research. The strategic incorporation of specific amino acids and structural motifs can enhance the biological activity of these peptides, offering new avenues for drug development (Khayyat & Amr, 2014).

Photoremovable Protecting Groups : The study of 2,5-dimethylphenacyl (DMP) esters as photoremovable protecting groups for carboxylic acids unveils their utility in the controlled release of active molecules. This approach is particularly relevant in the fields of biochemistry and material sciences, where spatial and temporal control over the release of functional groups is desired (Zabadal et al., 2001).

Antimicrobial Agents from Heterocyclic Synthesis : The synthesis of formazans from specific thiadiazole derivatives and their evaluation as antimicrobial agents exemplify the application of heterocyclic chemistry in developing new antimicrobials. Such research is crucial in addressing the growing issue of antibiotic resistance and the need for novel antimicrobial compounds (Sah et al., 2014).

properties

IUPAC Name

diethyl 5-[(2-hydroxy-6-oxocyclohexen-1-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-4-24-16(22)12-9(3)14(17(23)25-5-2)26-15(12)19-18-13-10(20)7-6-8-11(13)21/h20H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXXVJURNGJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
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5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
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5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
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5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
Reactant of Route 5
Reactant of Route 5
5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
Reactant of Route 6
5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester

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